L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline
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Overview
Description
L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline is a complex peptide composed of eight amino acids. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis, chemical modification reagents.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino acids.
Scientific Research Applications
L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and antimicrobial activity.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor-binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-prolyl-L-proline
- L-Isoleucyl-L-prolyl-L-proline
- L-Tryptophylglycyl-L-isoleucyl-L-histidyl-L-histidine
Uniqueness
L-Isoleucyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-prolyl-L-seryl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
190445-07-9 |
---|---|
Molecular Formula |
C43H63N9O10 |
Molecular Weight |
866.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C43H63N9O10/c1-5-24(3)35(44)39(57)47-29(20-26-21-45-28-13-8-7-12-27(26)28)40(58)50-17-9-14-31(50)37(55)46-22-34(54)49-36(25(4)6-2)42(60)51-18-10-15-32(51)38(56)48-30(23-53)41(59)52-19-11-16-33(52)43(61)62/h7-8,12-13,21,24-25,29-33,35-36,45,53H,5-6,9-11,14-20,22-23,44H2,1-4H3,(H,46,55)(H,47,57)(H,48,56)(H,49,54)(H,61,62)/t24-,25-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI Key |
FAFCYPUQPXQCSK-JCIYSQLVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)NC(C(C)CC)C(=O)N4CCCC4C(=O)NC(CO)C(=O)N5CCCC5C(=O)O)N |
Origin of Product |
United States |
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